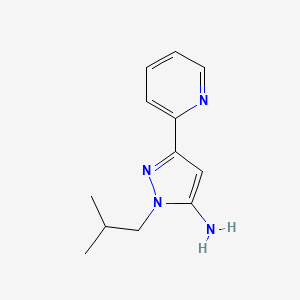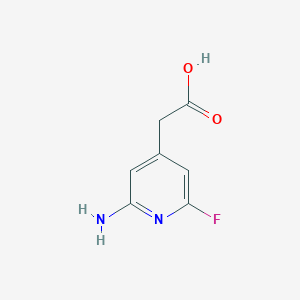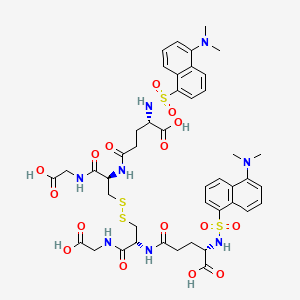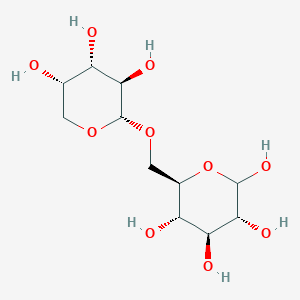
Vicianose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vicianose is a disaccharide composed of two monosaccharides arabinose and glucose. Its chemical formula is : this compound is a disaccharide composed of two monosaccharides: arabinose and glucose. Its chemical formula is C11H20O10 and it is known for its role in various biological processes. This compound is often found in nature as part of glycosides, such as vicianin, which is a cyanogenic glycoside .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vicianose can be synthesized through a Koenigs-Knorr type reaction, which involves the glycosylation of a sugar derivative with a halide in the presence of a catalyst . This method allows for the formation of the glycosidic bond between arabinose and glucose.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants that contain vicianin. The enzyme vicianin beta-glucosidase is used to hydrolyze vicianin into mandelonitrile and this compound .
Chemical Reactions Analysis
Types of Reactions: Vicianose undergoes various chemical reactions, including hydrolysis and glycosylation. It is primarily involved in hydrolysis reactions catalyzed by specific enzymes like vicianin hydrolase .
Common Reagents and Conditions:
- Hydrolysis: Enzymatic hydrolysis using vicianin beta-glucosidase.
- Glycosylation: Koenigs-Knorr reaction with halides and catalysts.
Major Products Formed:
- Hydrolysis: Mandelonitrile and this compound .
- Glycosylation: Formation of glycosidic bonds between sugars.
Scientific Research Applications
Vicianose has several applications in scientific research:
- Chemistry: Used in the study of glycosidic bonds and enzymatic hydrolysis.
- Biology: Investigated for its role in plant defense mechanisms as part of cyanogenic glycosides .
- Medicine: Potential applications in drug delivery systems due to its ability to form stable glycosidic bonds.
- Industry: Utilized in the production of natural sweeteners and flavor enhancers .
Mechanism of Action
Vicianose exerts its effects primarily through its involvement in glycosidic bonds. The enzyme vicianin hydrolase catalyzes the hydrolysis of vicianin, releasing this compound and mandelonitrile . This reaction is part of the plant’s defense mechanism against herbivores, as the release of hydrogen cyanide from cyanogenic glycosides deters herbivory .
Comparison with Similar Compounds
- Primeverose: Another disaccharide involved in plant defense mechanisms.
- Rutinose: Similar in structure and function, found in various plant glycosides.
- Gentiobiose: A disaccharide that shares similar enzymatic hydrolysis pathways .
Uniqueness of Vicianose: this compound is unique due to its specific role in cyanogenic glycosides like vicianin. Its enzymatic hydrolysis releases mandelonitrile and hydrogen cyanide, which are crucial for plant defense .
Properties
CAS No. |
14116-69-9 |
|---|---|
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4+,5-,6+,7-,8+,9+,10?,11-/m0/s1 |
InChI Key |
QYNRIDLOTGRNML-ULAALWPKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



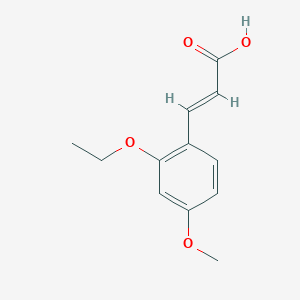
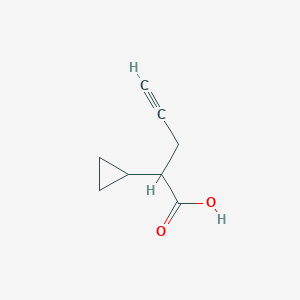
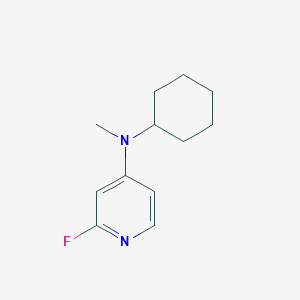
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
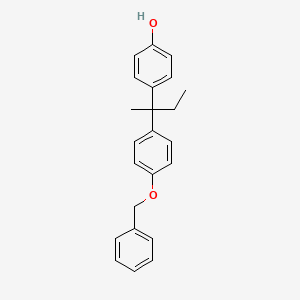
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)
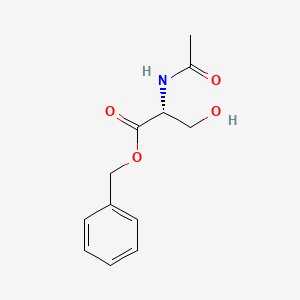
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
